molecular formula C18H34O B3330224 Octadec-5-yn-1-ol CAS No. 676-43-7

Octadec-5-yn-1-ol

Cat. No.: B3330224
CAS No.: 676-43-7
M. Wt: 266.5 g/mol
InChI Key: JTOAAQPKQNTWHJ-UHFFFAOYSA-N
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Description

Octadec-5-yn-1-ol is an organic compound with the molecular formula C18H34O. It is a long-chain alkyne alcohol, characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its carbon chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadec-5-yn-1-ol can be synthesized through various methods. One common approach involves the partial hydrogenation of octadec-5-yne, followed by the reduction of the resulting alkyne to the corresponding alcohol. The reaction typically requires a palladium catalyst and hydrogen gas under controlled conditions.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale chemical synthesis. The process involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Octadec-5-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triple bond can be reduced to a double or single bond, resulting in the formation of alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is typically used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Octadec-5-yn-1-al (aldehyde) or octadec-5-ynoic acid (carboxylic acid).

    Reduction: Octadec-5-en-1-ol (alkene) or octadecan-1-ol (alkane).

    Substitution: Octadec-5-yn-1-chloride (halide) or octadec-5-yn-1-ester (ester).

Scientific Research Applications

Octadec-5-yn-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and effects on cell function and signal transduction.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of octadec-5-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cell membrane properties, and affect signal transduction pathways. These interactions result in various biological effects, including changes in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Octadec-5-yn-1-ol can be compared with other long-chain alkyne alcohols, such as:

    Octadec-9-en-1-ol:

    Octadecan-1-ol:

Uniqueness

This compound is unique due to the presence of a triple bond, which imparts distinct chemical reactivity and properties compared to its saturated and unsaturated counterparts. This makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

octadec-5-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-12,15-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOAAQPKQNTWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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